DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C30H32O2 and a molecular weight of 424.57 g/mol . This compound is known for its unique structural properties, which include two benzene rings fused to an anthracene core, with butyl groups attached at the 7 and 14 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of dibenz[a,h]anthracene with butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings, leading to the formation of nitro and halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- involves its interaction with cellular components, particularly DNA. It can intercalate between DNA base pairs, leading to mutations and potentially carcinogenic effects. The compound’s molecular targets include enzymes involved in DNA replication and repair, as well as signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
DIBENZ(a,h)ANTHRACENE: The parent compound without butyl substitutions.
7,12-DIMETHYLBENZ(a)ANTHRACENE: Another PAH derivative with methyl groups at the 7 and 12 positions.
BENZO(a)PYRENE: A well-known PAH with significant biological activity.
Uniqueness
DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- is unique due to its specific butyl substitutions, which can influence its chemical reactivity and biological interactions. These substitutions can alter the compound’s solubility, stability, and ability to interact with biological macromolecules, making it a valuable compound for specialized research applications .
Properties
CAS No. |
63041-48-5 |
---|---|
Molecular Formula |
C30H30 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
7,14-dibutylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C30H30/c1-3-5-13-25-27-19-17-22-12-8-10-16-24(22)30(27)26(14-6-4-2)28-20-18-21-11-7-9-15-23(21)29(25)28/h7-12,15-20H,3-6,13-14H2,1-2H3 |
InChI Key |
PWNKGPLRYNPQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.